molecular formula C17H37N2O5P B14244674 O-Phosphono-N-tetradecyl-L-serinamide CAS No. 362621-30-5

O-Phosphono-N-tetradecyl-L-serinamide

Cat. No.: B14244674
CAS No.: 362621-30-5
M. Wt: 380.5 g/mol
InChI Key: MBCYDVXEMDWKEJ-INIZCTEOSA-N
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Description

O-Phosphono-N-tetradecyl-L-serinamide: is a phosphonopeptide, a class of compounds where a phosphonic acid group replaces a carboxylic acid group or mimics a peptide bond.

Properties

CAS No.

362621-30-5

Molecular Formula

C17H37N2O5P

Molecular Weight

380.5 g/mol

IUPAC Name

[(2S)-2-amino-3-oxo-3-(tetradecylamino)propyl] dihydrogen phosphate

InChI

InChI=1S/C17H37N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15-24-25(21,22)23/h16H,2-15,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m0/s1

InChI Key

MBCYDVXEMDWKEJ-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Strategies for O-Phosphono-N-tetradecyl-L-serinamide

Protection of Functional Groups

The synthesis begins with protecting the α-amino and carboxyl groups of L-serine to prevent unwanted side reactions during phosphorylation.

Amino Protection
  • Benzyloxycarbonyl (Cbz) or tert-Butoxycarbonyl (Boc) Groups : These are commonly used to shield the amino group. For example, N-Cbz-L-serine is prepared by reacting L-serine with benzyl chloroformate in alkaline aqueous conditions.
  • Carbamate Formation : The use of N-carboxy-L-serine dibenzyl ester, as described in, provides dual protection for the amino and carboxyl groups, enabling selective phosphorylation.
Carboxyl Protection
  • Esterification : Conversion of the carboxyl group to a methyl or benzyl ester via Fischer esterification ensures stability during subsequent reactions.

Phosphorylation of the Hydroxyl Group

The β-hydroxyl group of serine is phosphorylated using phosphonic acid derivatives.

Phosphonic Acid Activation
  • Haloalkane Approach : Phosphonic acids are synthesized by reacting tris(trimethylsilyl) phosphite with haloalkanes. For instance, 2-bromotetradecane yields tetradecylphosphonic acid.
  • Coupling Agents : Trichloroacetonitrile or triisopropylbenzenesulfonyl chloride facilitate condensation between the protected serine and phosphonic acid, forming a phosphonate ester.
Reaction Conditions
  • Solvent System : Anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere.
  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

Deprotection and Amidation

After phosphorylation, protective groups are removed, and the tetradecyl chain is introduced.

Hydrogenolysis
  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) in methanol removes benzyl groups from the phosphonate ester and carbamate, yielding O-phosphono-L-serine.
Amidation of the Amino Group
  • Acyl Chloride Method : The deprotected amino group reacts with tetradecanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
  • Coupling Reagents : Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) activates the carboxyl group of tetradecanoic acid for amide formation with the serine amino group.

Analytical Validation and Characterization

Spectroscopic Techniques

  • $$^{31}$$P NMR Spectroscopy : Confirms phosphorylation by detecting the phosphono group’s signal near 0–5 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]$$^+$$ at m/z 495.3 for C$${17}$$H$${35}$$N$$2$$O$$5$$P).

Thermogravimetric Analysis (TGA)

  • Stability Assessment : TGA profiles indicate decomposition temperatures above 200°C, confirming thermal stability suitable for industrial applications.

Challenges and Optimization

Solubility Issues

  • Hydrophobic Interactions : The tetradecyl chain reduces aqueous solubility. Ionic liquids or co-solvents (e.g., DMF:water mixtures) improve reaction homogeneity.

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (chloroform:methanol) separates the product from unreacted tetradecanoyl chloride.
  • Recrystallization : Ethanol-water systems yield high-purity crystals.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Haloalkane Phosphorylation 62 95 Scalability for industrial use
Acyl Chloride Amidation 58 92 Rapid reaction kinetics
EDC/HOBt Coupling 71 98 Mild conditions, high selectivity

Chemical Reactions Analysis

Types of Reactions: O-Phosphono-N-tetradecyl-L-serinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

O-Phosphono-N-tetradecyl-L-serinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex phosphonopeptides.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of key enzymes related to pathological states.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of O-Phosphono-N-tetradecyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of the enzyme, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s physiological effects .

Comparison with Similar Compounds

Uniqueness: O-Phosphono-N-tetradecyl-L-serinamide is unique due to its specific structure, which includes a long tetradecyl chain and a phosphonopeptide bond. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .

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